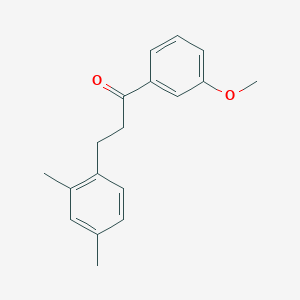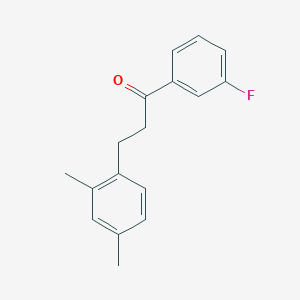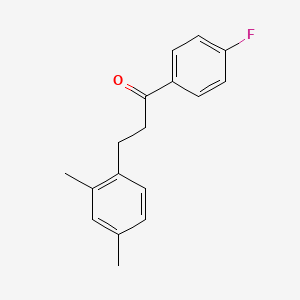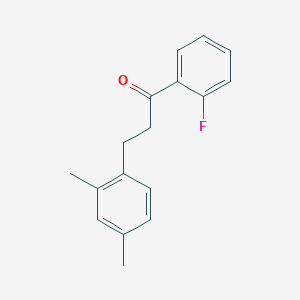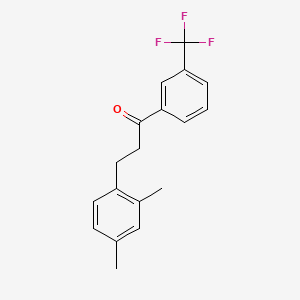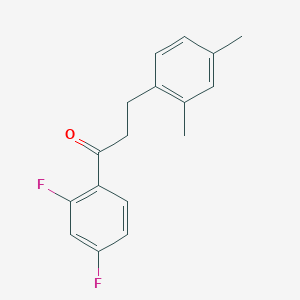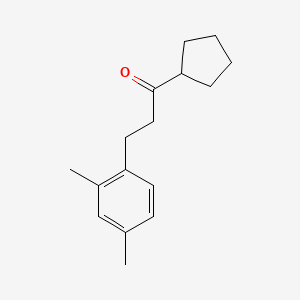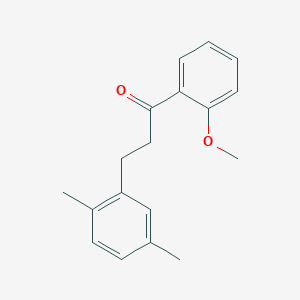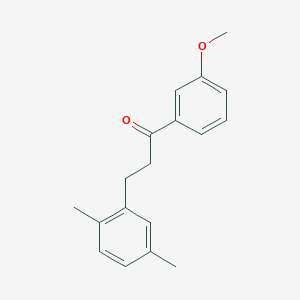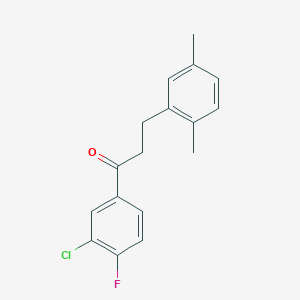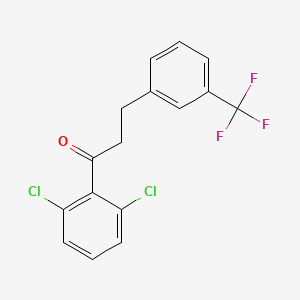
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (DTP) is a synthetic compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and is used to synthesize a variety of compounds including pharmaceuticals, agrochemicals, and fragrances. DTP is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. DTP is a useful reagent for the synthesis of a wide range of compounds due to its high reactivity, low toxicity, and wide solubility.
Wissenschaftliche Forschungsanwendungen
Microwave- and Ultrasound-Assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) explored the semisynthesis of methoxylated propiophenones using techniques like microwave and ultrasound assistance. This method involves the reaction of phenylpropenes with a palladium chloride-sodium formate catalyst, followed by oxidation. The process demonstrates an efficient synthesis method that could be applicable to 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone under similar conditions (Joshi, Sharma, & Sinha, 2005).
Novel Copolymers with Styrene
Kim et al. (1999) investigated electrophilic trisubstituted ethylenes, including dichlorophenyl derivatives, and their copolymerization with styrene. This study is significant for understanding the polymerization behavior of similar compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone, particularly in creating high-temperature resistant polymers (Kim et al., 1999).
Cyclocondensation Reactions
Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones from the reaction of aryl-methoxy-trifluoro-buten-2-ones with urea. This research offers insights into the cyclocondensation reactions that compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone might undergo, potentially leading to new pharmaceutical or chemical intermediates (Bonacorso et al., 2003).
Synthesis of Thiourea Derivatives
In 2011, Limban, Marutescu, and Chifiriuc synthesized a series of acylthioureas, including derivatives with dichlorophenyl substituents. These compounds showed significant anti-pathogenic activity, indicating potential pharmaceutical applications for related compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Spectroscopic Properties
The study by Rasool et al. (2021) on chalcones, including derivatives with trifluoromethyl-phenyl groups, provided insights into the synthesis, DNA binding, and antioxidant properties. This research is relevant for understanding the chemical behavior and potential biological interactions of 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Rasool et al., 2021).
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-5-2-6-13(18)15(12)14(22)8-7-10-3-1-4-11(9-10)16(19,20)21/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVSCMQTOVCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644931 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | |
CAS RN |
898749-89-8 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

